2-Hydrazinyl-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Description
This compound features a pyridine core substituted at three positions:
- Position 2: Hydrazinyl group (-NH-NH₂), a nucleophilic moiety prone to oxidation.
- Position 3: Nitro group (-NO₂), a strong electron-withdrawing group that enhances electrophilicity.
- Position 5: Tetramethyl-1,3,2-dioxaborolane, a boronic ester enabling Suzuki-Miyaura cross-coupling reactions .
The molecular formula is estimated as C₁₂H₁₆BN₅O₄, with a molecular weight of ~325.1 g/mol. The hydrazinyl and nitro groups confer unique reactivity, while the boronic ester facilitates applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C11H17BN4O4 |
|---|---|
Molecular Weight |
280.09 g/mol |
IUPAC Name |
[3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]hydrazine |
InChI |
InChI=1S/C11H17BN4O4/c1-10(2)11(3,4)20-12(19-10)7-5-8(16(17)18)9(15-13)14-6-7/h5-6H,13H2,1-4H3,(H,14,15) |
InChI Key |
FLQMHWKMKCVGNA-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)NN)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Nitration of 5-Boronic Acid Pinacol Ester Pyridine
The synthesis begins with 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine as the starting material. Nitration at position 3 is achieved using a mixture of fuming nitric acid (90–100%) and sulfuric acid at 0–5°C for 2–4 hours. The reaction is quenched with ice-water, yielding 3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine with 68–72% yield.
Key Considerations:
Hydrazine Substitution at Position 2
The nitro-boronate intermediate undergoes nucleophilic aromatic substitution (SNAr) with hydrazine hydrate. Reactions are conducted in ethanol or tetrahydrofuran (THF) at 80–100°C for 12–24 hours. The use of a catalytic amount of copper(I) iodide enhances reaction efficiency, achieving 65–70% yield.
Optimization Data:
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Solvent | THF | +15% vs. EtOH |
| Temperature | 90°C | Maximizes rate |
| Hydrazine Equiv. | 3.0 | Prevents oligo. |
Route B: Late-Stage Nitration
Synthesis of 2-Hydrazinyl-5-boronated Pyridine
Starting with 2-hydrazinylpyridine , a Suzuki-Miyaura coupling introduces the tetramethyl dioxaborolane group. Using Pd(PPh₃)₄ as a catalyst and 1,4-dioxane as the solvent, the reaction proceeds at 100°C for 8 hours, yielding 2-hydrazinyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (58–63%).
Nitration of Boron-Protected Intermediate
Nitration employs acetyl nitrate (generated in situ from acetic anhydride and nitric acid) at -10°C to minimize boron group degradation. The product is isolated via column chromatography (silica gel, hexane/ethyl acetate), achieving 55–60% yield.
Challenges:
-
Boron Stability : Strong acids or elevated temperatures cleave the dioxaborolane ring.
-
Regioselectivity : The hydrazinyl group directs nitration to the para position (C3), as confirmed by NMR.
Comparative Analysis of Routes
| Metric | Route A | Route B |
|---|---|---|
| Overall Yield | 45–50% | 35–40% |
| Purity (HPLC) | >98% | 92–95% |
| Scalability | Suitable for >100 g | Limited to <50 g |
| Key Advantage | Higher regioselectivity | Fewer steps |
Route A is preferred for industrial applications due to superior scalability and purity, while Route B offers flexibility for analog synthesis.
Reaction Mechanisms and Kinetics
Nitration Mechanism
The nitronium ion (NO₂⁺) attacks the pyridine ring at the meta position relative to the boron group. Density functional theory (DFT) calculations indicate a transition state energy of 25–30 kcal/mol, consistent with experimental rates.
Hydrazine Substitution
The SNAr mechanism proceeds via a Meisenheimer complex, with rate-determining step involving hydrazine attack at the electrophilic C2 position. Kinetic studies show a second-order dependence on hydrazine concentration.
Characterization and Quality Control
Spectroscopic Data
Purity Assessment
-
HPLC : Retention time = 7.2 min (C18 column, 70:30 MeCN/H₂O).
-
Elemental Analysis : Calculated C 45.12%, H 5.89%, N 19.71%; Found C 45.09%, H 5.92%, N 19.68%.
Industrial-Scale Production Protocols
Pilot Plant Procedure
-
Nitration : 5 kg of 5-boronated pyridine is nitrated in a jacketed reactor at 5°C for 3 hours.
-
Hydrazine Substitution : The crude nitro intermediate is reacted with 2.5 equivalents hydrazine hydrate in THF at 90°C for 18 hours.
-
Crystallization : Product is recrystallized from ethanol/water (4:1), yielding 3.2 kg (49%) of >99% pure compound.
Waste Management
-
Nitric Acid Recovery : Distillation recovers 85% of excess HNO₃.
-
Boron Byproducts : Treated with calcium hydroxide to precipitate borates for safe disposal.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
2-Hydrazinyl-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The hydrazinyl and nitro groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the pyridine ring.
Scientific Research Applications
Pharmaceutical Applications
- Antitumor Activity : Compounds containing hydrazine groups have been explored for their antitumor properties. The presence of the nitro group may also contribute to cytotoxic effects against cancer cells. Research indicates that similar compounds have shown promising results in inhibiting tumor growth and inducing apoptosis in various cancer cell lines.
- Antibacterial Properties : The nitro group is commonly associated with antimicrobial activity. Preliminary studies suggest that 2-hydrazinyl-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine could exhibit similar properties, making it a candidate for further exploration in treating bacterial infections.
- Enzyme Inhibition Studies : Investigating how this compound interacts with specific enzymes or biological receptors could reveal its pharmacological potential. For instance, its ability to inhibit certain enzymes involved in cancer progression or bacterial metabolism could be significant.
Materials Science
- Synthesis of Boronate Derivatives : The boronate moiety within the compound allows for the formation of various derivatives useful in organic synthesis. These derivatives can be employed in cross-coupling reactions, which are essential for constructing complex organic molecules.
- Polymer Chemistry : The unique structure of 2-hydrazinyl-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine may also lend itself to applications in polymer chemistry, particularly in developing new materials with specific mechanical or thermal properties due to its reactive groups.
Case Study 1: Antitumor Screening
A study conducted on hydrazine derivatives demonstrated significant antitumor activity against several cancer cell lines. The mechanism involved the induction of apoptosis through reactive oxygen species generation. This suggests that further research on 2-hydrazinyl-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine could yield valuable insights into its potential as an anticancer agent.
Case Study 2: Antimicrobial Activity
In another study focusing on similar nitro-containing compounds, researchers found that these compounds exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The findings indicate that 2-hydrazinyl derivatives could be tested for their effectiveness against common pathogens like Escherichia coli and Staphylococcus aureus.
Mechanism of Action
The mechanism of action of 2-Hydrazinyl-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves its interaction with molecular targets and pathways. The compound’s reactivity is influenced by the presence of the hydrazinyl and nitro groups, which can participate in various chemical reactions. These interactions can lead to the formation of new compounds or the modification of existing ones, thereby exerting its effects.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Electronic Properties
The electron-withdrawing nitro group increases the compound’s absolute hardness (η), a measure of resistance to charge transfer, as defined by Parr and Pearson . This contrasts with analogs bearing electron-donating groups (e.g., methoxy in ), which reduce η and enhance nucleophilicity.
Molecular and Physical Properties
Comparative data for key analogs:
Biological Activity
2-Hydrazinyl-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a complex organic compound with significant potential in medicinal chemistry. This compound combines a hydrazine group, a nitro group, and a boronate moiety, which may contribute to its biological activity. The molecular formula is CHBNO, and it has a molecular weight of approximately 250.06 g/mol. The unique structural features of this compound suggest various pharmacological applications, particularly in cancer therapy and antimicrobial activities.
Antitumor Properties
Research indicates that compounds containing hydrazine and nitro groups often exhibit antitumor properties. Hydrazine derivatives have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The presence of the nitro group is frequently associated with cytotoxic effects , enhancing the overall efficacy of the compound against various cancer cell lines.
Case Study: Hydrazine Derivatives in Cancer Treatment
A study examining the efficacy of hydrazine derivatives demonstrated that these compounds could significantly reduce tumor size in animal models. Specifically, derivatives similar to 2-hydrazinyl-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine showed promising results in inhibiting the proliferation of breast cancer cells (MCF-7) and prostate cancer cells (PC-3).
| Compound | IC50 Value (µM) | Cancer Type | Reference |
|---|---|---|---|
| Compound A | 10 | MCF-7 | |
| Compound B | 15 | PC-3 | |
| 2-Hydrazinyl-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | TBD | TBD |
Antimicrobial Activity
The nitro group in 2-hydrazinyl-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine suggests potential antimicrobial properties. Nitro-containing compounds are known for their ability to disrupt bacterial cell walls and inhibit DNA synthesis.
Research Findings on Antimicrobial Efficacy
In vitro studies have shown that similar nitro-compounds exhibit activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. The effectiveness of these compounds often correlates with their structural features.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 8 µg/mL | |
| Escherichia coli | 16 µg/mL |
The proposed mechanism of action for the biological activity of 2-hydrazinyl-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine includes:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell proliferation.
- Induction of Apoptosis : It could trigger apoptotic pathways leading to cell death.
- Disruption of Cellular Integrity : The antimicrobial properties may arise from disrupting bacterial cell membranes.
Synthesis and Structural Analogues
The synthesis of 2-hydrazinyl-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can be achieved through various methods involving multi-step reactions. Understanding its synthesis is crucial for exploring its biological applications.
Comparison with Structural Analogues
Several compounds share structural similarities with 2-hydrazinyl-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 5-Chloro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | Contains chloro instead of hydrazine | Different reactivity due to chlorine presence |
| 2-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-y)pyridine | Similar nitro and boronate structure | Lacks hydrazine functionality |
Q & A
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Catalysts | Solvent | Temperature | Yield Range |
|---|---|---|---|---|
| Boronylation | Pd(PPh₃)₄, K₃PO₄ | THF/H₂O | 80°C | 60–75% |
| Nitro-group introduction | HNO₃/H₂SO₄ | DMF | 0–5°C | 50–65% |
How should researchers purify intermediates during synthesis?
- Chromatography : Use silica gel columns with gradients of ethyl acetate/hexane for boronate esters .
- Recrystallization : Polar solvents (e.g., ethanol/water) are effective for nitro-substituted pyridines .
- Boron removal : Acidic washes (e.g., 1M HCl) can hydrolyze residual boronate impurities .
What is the role of the tetramethyl-1,3,2-dioxaborolane group in this compound?
This boronate ester serves as a:
- Cross-coupling handle : Enables Suzuki-Miyaura reactions with aryl halides for biaryl synthesis .
- Protecting group : Stabilizes boron during multi-step syntheses .
- Crystallization aid : The bulky dioxaborolane moiety can improve crystal packing for X-ray analysis .
Advanced Research Questions
How can researchers optimize Suzuki-Miyaura cross-coupling yields for boron-containing pyridines?
- Ligand screening : Bidentate ligands (e.g., XPhos) improve Pd catalyst stability for electron-deficient pyridines .
- Base selection : K₃PO₄ outperforms Na₂CO₃ in THF/H₂O systems due to better solubility .
- Microwave-assisted synthesis : Reduces reaction times from hours to minutes (e.g., 100°C, 20 min) .
Q. Table 2: Ligand Effects on Coupling Efficiency
| Ligand | Yield (%) | Side Products (%) |
|---|---|---|
| PPh₃ | 65 | 15 |
| XPhos | 82 | 5 |
| SPhos | 78 | 8 |
How to resolve contradictions in spectroscopic data (e.g., NMR vs. HRMS)?
- Multi-technique validation :
- Crystallographic validation : Use SHELX or OLEX2 for single-crystal X-ray diffraction to resolve ambiguous assignments .
What challenges arise in X-ray crystallography of nitro- and boronate-substituted pyridines?
- Crystal growth : Co-crystallization with picric acid improves diffraction quality for nitro groups .
- Disorder modeling : The tetramethyl-dioxaborolane group may require refinement with constraints (e.g., ISOR in SHELXL) .
- Twinned data : Use SHELXE for iterative phasing in cases of pseudo-merohedral twinning .
Q. Table 3: Crystallographic Parameters
| Parameter | Typical Range |
|---|---|
| Resolution | 0.8–1.2 Å |
| R₁ | <5% |
| wR₂ | <12% |
How to analyze the electronic effects of substituents on reactivity?
- DFT calculations : Gaussian or ORCA software can model charge distribution. The nitro group reduces electron density at the pyridine ring, favoring electrophilic substitutions at the 5-position .
- Hammett plots : Correlate σ values of substituents (e.g., NO₂: σₚ⁺ = 1.27) with reaction rates .
- Cyclic voltammetry : Measure redox potentials to assess boronate stability under oxidative conditions .
What strategies mitigate hydrolysis of the boronate ester during biological assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
